molecular formula C17H16N2O3S B2556517 N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946227-75-4

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2556517
CAS No.: 946227-75-4
M. Wt: 328.39
InChI Key: UUTVVFHTPFKING-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic compound featuring a thiophene-substituted isoxazole core linked to an acetamide group via a 2-methoxybenzyl moiety. This structure combines multiple pharmacophoric elements:

  • Acetamide linker: The acetamide group enhances solubility and facilitates hydrogen bonding, a common feature in bioactive molecules .
  • 2-Methoxybenzyl substitution: The methoxy group on the benzyl ring may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-6-3-2-5-12(14)11-18-17(20)10-13-9-15(22-19-13)16-7-4-8-23-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVVFHTPFKING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to detail its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure

The compound features a unique combination of a methoxybenzyl group, an isoxazole ring, and a thiophene moiety, which contribute to its pharmacological properties. The molecular formula is C14_{14}H14_{14}N2_{2}O2_{2}S.

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, including enzymes and receptors. The isoxazole and thiophene components may facilitate binding to various proteins, influencing pathways such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar isoxazole derivatives against several cancer cell lines. For example, a series of isoxazole-carboxamide derivatives demonstrated significant cytotoxicity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. Notably, compounds with structural similarities to this compound exhibited IC50_{50} values ranging from 15.48 μg/ml to over 400 μg/ml, indicating varying degrees of potency depending on the specific structural modifications applied .

Antioxidant Activity

In addition to anticancer properties, the compound's potential as an antioxidant has been explored. The antioxidant activity was measured using the DPPH assay, where certain derivatives showed promising results with IC50_{50} values significantly lower than those of standard antioxidants like Trolox .

Comparative Analysis with Related Compounds

Compound NameStructureIC50_{50} (μg/ml)Activity Type
Compound 2dSimilar to this compound23.00 (Hep3B)Anticancer
Compound 2eSimilar structure15.48 (HeLa)Anticancer
Compound 2aSimilar structure39.80 (MCF-7)Antioxidant

Case Studies

  • Cytotoxicity in Hep3B Cells : In a study evaluating the effects of various isoxazole derivatives, compounds similar to this compound were shown to significantly reduce alpha-fetoprotein secretion in Hep3B cells while inducing apoptosis rather than necrosis .
  • Cell Cycle Analysis : Further investigations revealed that certain derivatives induced a delay in the G2/M phase of the cell cycle, similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues with Isoxazole-Thiophene Hybrids
Compound Name Key Substituents Biological Activity Reference
Compound 24 (Molecules, 2015) 3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl, pyrimidin-2-yl sulfamoyl Antiproliferative (MCF7 cells via tyrosine kinase inhibition)
Compound 22 (HJC0726) 5-(tert-butyl)isoxazol-3-yl, 3,5-dichlorophenyl EPAC antagonist (low micromolar activity)
N-(2-Methoxybenzyl)-2-(5-(Thiophen-2-yl)Isoxazol-3-yl)Acetamide 2-Methoxybenzyl, 5-(thiophen-2-yl)isoxazol-3-yl Inferred: Potential kinase or EPAC modulation based on structural similarity

Key Observations :

  • The thiophene-isoxazole core in Compound 24 enhances antiproliferative activity by targeting ATP-binding sites of tyrosine kinases . The target compound’s thiophene moiety may similarly engage in hydrophobic interactions with kinase domains.
  • In Compound 22 (HJC0726), bulky tert-butyl and dichlorophenyl groups improve EPAC antagonism . The target compound’s 2-methoxybenzyl group, while less sterically demanding, could optimize bioavailability.
Acetamide Derivatives with Thiophene Moieties
Compound Name Core Structure Activity Reference
N-[2-(5-Bromothiophen-2-yl)-2-Oxoethyl] Piperazinyl Quinolones Bromothiophene-oxoethyl-quinolone Antibacterial (broad-spectrum)
N-(Benzo[d]Thiazol-2-ylmethyl)-2-(Thiophen-2-yl)Acetamide Thiophene-acetamide-benzothiazole Antitubercular (MIC: 1.56–6.25 µg/mL)
Target Compound Thiophene-isoxazole-acetamide Inferred: Possible antimicrobial or antitubercular activity

Key Observations :

  • Bromothiophene derivatives in exhibit potent antibacterial activity, likely due to thiophene’s electron-rich nature enhancing membrane penetration . The target compound’s thiophene could similarly improve cellular uptake.
  • In , thiophene-acetamide hybrids show antitubercular efficacy, suggesting the target compound’s acetamide linker and thiophene may synergize against Mycobacterium tuberculosis .
Substituent Effects on Bioactivity
  • Methoxybenzyl vs. Dichlorophenyl: Dichlorophenyl groups in EPAC antagonists (e.g., Compound 22) increase steric bulk and electron-withdrawing effects, enhancing target binding .
  • Thiophene Position : Thiophene at the 5-position of isoxazole (target compound) vs. direct attachment to acetamide () alters electronic distribution, which may influence target specificity .

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